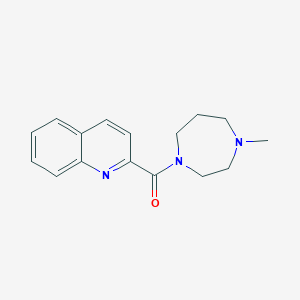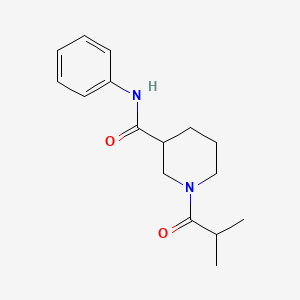
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone, also known as MQL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the activity of topoisomerase I and II, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone in lab experiments is its relatively simple synthesis method. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is also stable under normal lab conditions, making it easy to handle and store. However, one limitation of using (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone. One area of interest is the development of more efficient synthesis methods for (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone. Additionally, further studies are needed to fully understand the mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone and its potential therapeutic applications. Future research could also focus on the development of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone analogs with improved solubility and bioavailability.
Conclusion
In conclusion, (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties have made it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action and potential applications of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone.
Méthodes De Synthèse
The synthesis of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a base. The resulting product is then purified through column chromatography to obtain (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone in its pure form.
Propriétés
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18-9-4-10-19(12-11-18)16(20)15-8-7-13-5-2-3-6-14(13)17-15/h2-3,5-8H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJORXJBSYUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
